A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid
A Comprehensive Technical Guide to the Physical Properties of 2-Bromo-3-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Bromo-3-nitrobenzoic acid is an aromatic carboxylic acid derivative that serves as a versatile intermediate in organic synthesis.[1][2] Its dual functionalization with both a bromine atom and a nitro group makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] Notably, it is utilized in the development of anti-inflammatory and antimicrobial agents.[1][2] A thorough understanding of its physical properties is paramount for its effective use in laboratory research and drug development, ensuring proper handling, reaction optimization, and characterization of resulting compounds. This guide provides a detailed overview of the core physical properties of 2-Bromo-3-nitrobenzoic acid, supported by experimental protocols and logical workflows.
Quantitative Physical and Chemical Properties
The physical properties of 2-Bromo-3-nitrobenzoic acid have been compiled from various sources. The data is summarized in the table below for clarity and comparative analysis.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-3-nitrobenzoic acid | [3][4] |
| CAS Number | 573-54-6 | [2][3][5] |
| Molecular Formula | C₇H₄BrNO₄ | [2][3][4][6] |
| Molecular Weight | 246.01 g/mol | [3] |
| 246.02 g/mol | [2][6] | |
| 246.016 g/mol | [7] | |
| Appearance | Light yellow to yellow crystalline powder | [1] |
| Light yellow crystalline solid | [2] | |
| White to Light yellow powder to crystal | [6] | |
| Melting Point | 184-186 °C | [1][3][8] |
| 180-184 °C | [2] | |
| 185 °C | [9] | |
| 188 °C | [7] | |
| Boiling Point | 337.7 °C at 760 mmHg | [1] |
| 337.7 ± 32.0 °C (Predicted) | [8] | |
| Density | 1.892 g/cm³ | [1] |
| 1.892 ± 0.06 g/cm³ (Predicted) | [8] | |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) | [1][8] |
| Very slightly soluble in Dichloromethane | [1][8] | |
| pKa | 1.85 ± 0.20 (Predicted) | [8] |
| Flash Point | 158.1 °C | [8] |
| Vapor Pressure | 1.40 x 10⁻⁴ mmHg at 25 °C | [1] |
| 4.02 x 10⁻⁵ mmHg at 25 °C | [8] | |
| Refractive Index | 1.65 (Predicted) | [8] |
Experimental Protocols
Accurate determination of physical properties requires standardized methodologies. Below are detailed protocols for key experimental procedures.
Determination of Melting Point
The melting point is a critical indicator of purity. The capillary method is a standard and reliable technique.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end), mortar and pestle.
-
Procedure:
-
Ensure the 2-Bromo-3-nitrobenzoic acid sample is completely dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting range (~180 °C).
-
Once the temperature is within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting range is reported. For a pure substance, this range should be narrow (0.5-2 °C).
-
Solubility Assessment
Solubility is determined by observing the dissolution of the solute in a given solvent at a specific temperature.
-
Apparatus: Vials or test tubes, magnetic stirrer and stir bars (optional), analytical balance, volumetric flasks, selection of solvents (e.g., DMSO, Dichloromethane, Water, Ethanol).
-
Procedure (Qualitative):
-
Add approximately 10 mg of 2-Bromo-3-nitrobenzoic acid to a vial containing 1 mL of the test solvent (e.g., DMSO).
-
Agitate the mixture vigorously for 1-2 minutes at room temperature. A magnetic stirrer can be used for consistent agitation.
-
Visually inspect the solution for any undissolved solid particles.
-
Classify the solubility based on observation:
-
Repeat the procedure with other solvents as required.
-
Spectroscopic Analysis
Spectroscopic methods are essential for structural confirmation and characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify functional groups present in the molecule.
-
Methodology (Attenuated Total Reflectance - ATR): A Bruker Tensor 27 FT-IR spectrometer with a DuraSamplIR II ATR accessory is a cited instrument for this analysis.[4]
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean, empty crystal before running the sample.
-
The resulting spectrum should show characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (aromatic), and N-O (nitro group) stretches.
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology (¹H and ¹³C NMR):
-
Dissolve 5-10 mg of 2-Bromo-3-nitrobenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to its known solubility).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, observing the chemical shifts, integration, and splitting patterns of the aromatic protons.
-
Acquire the ¹³C NMR spectrum to identify all unique carbon environments, including the carboxyl, aromatic, and substituted carbons.
-
-
-
Mass Spectrometry (MS):
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Methodology (e.g., Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
The negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z ≈ 244/246, reflecting the isotopic pattern of bromine. The molecular ion peak confirms the molecular weight.[10]
-
-
Logical Workflow for Physicochemical Characterization
The systematic characterization of a chemical compound like 2-Bromo-3-nitrobenzoic acid follows a logical progression from synthesis to detailed analysis. The workflow below illustrates this process.
Safety and Handling
Proper safety precautions are essential when working with 2-Bromo-3-nitrobenzoic acid.
-
GHS Hazard Classification: The compound is classified as an irritant.[1][8]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use a dust mask (e.g., N95) or work in a well-ventilated fume hood.
-
-
Storage: Store in a dry, sealed container at room temperature, away from direct sunlight.[1][8] Some suppliers recommend refrigerated storage (0 - 8 °C).[2]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water and seek medical advice.[8]
-
Skin Contact: Wash off with soap and plenty of water.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
A Safety Data Sheet (SDS) should always be consulted for comprehensive handling and emergency information.[1]
References
- 1. lbaochemicals.com [lbaochemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 68452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-nitrobenzoic acid | 573-54-6 [chemicalbook.com]
- 6. 2-Bromo-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]
- 7. 2-Bromo-3-nitrobenzoic Acid 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 8. 2-bromo-3-nitrobenzoic acid [chembk.com]
- 9. 2-bromo-3-nitrobenzoic acid [stenutz.eu]
- 10. PubChemLite - 2-bromo-3-nitrobenzoic acid (C7H4BrNO4) [pubchemlite.lcsb.uni.lu]
